1-(Pyridin-2-yl)piperazine, N-FMOC protected
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Overview
Description
1-(Pyridin-2-yl)piperazine, N-FMOC protected is a chemical compound that belongs to the class of piperazine derivatives. The N-FMOC (9-fluorenylmethyloxycarbonyl) group is a protective group used in organic synthesis, particularly in peptide synthesis, to protect the amine group of the piperazine ring. This compound is widely used in various fields of scientific research due to its unique chemical properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)piperazine, N-FMOC protected typically involves the reaction of 1-(Pyridin-2-yl)piperazine with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)piperazine, N-FMOC protected undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the FMOC group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
1-(Pyridin-2-yl)piperazine, N-FMOC protected has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)piperazine, N-FMOC protected involves the interaction of the piperazine ring with various molecular targets. The FMOC group serves as a protective group, allowing selective reactions to occur at specific sites on the molecule. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperazine, N-FMOC protected can be compared with other similar compounds such as:
1-(3-Fluoro-2-pyridinyl)piperazine: Known for its potent and selective α2-adrenergic receptor antagonistic properties.
1-(2-Pyridyl)piperazine: Used as a reagent for the determination of isocyanates and in fluorometric assays
The uniqueness of this compound lies in its FMOC protective group, which allows for selective reactions and applications in peptide synthesis .
Properties
CAS No. |
1980054-13-4 |
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Molecular Formula |
C24H23N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-pyridin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C24H23N3O2/c28-24(27-15-13-26(14-16-27)23-11-5-6-12-25-23)29-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-12,22H,13-17H2 |
InChI Key |
AHUDFFMGSBAROX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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